molecular formula C11H11BrO2 B3431178 Methyl 3-(4-bromomethyl)cinnamate CAS No. 88738-86-7

Methyl 3-(4-bromomethyl)cinnamate

Cat. No.: B3431178
CAS No.: 88738-86-7
M. Wt: 255.11 g/mol
InChI Key: ZSRCGGBALFGALF-VOTSOKGWSA-N
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Mechanism of Action

Target of Action

Methyl 3-(4-bromomethyl)cinnamate is a synthetic compound that is used in the synthesis of p-, m-, and ο-bis-(2-chloroethyl)aminomethylcinnamic acid hydrochloride and their esters . These compounds are known as inhibitors, which suggests that this compound may interact with specific enzymes or receptors in the body to inhibit their function.

Mode of Action

For instance, some cinnamates have been found to interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to cell death.

Biochemical Pathways

The cinnamate/monolignol pathway is central to the secondary metabolism of plants and provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and so on . As a cinnamate derivative, this compound may affect this pathway and its downstream effects.

Pharmacokinetics

Its solubility in chloroform, dmso, ethyl acetate, and methanol suggests that it may be well-absorbed in the body. Its storage temperature under inert gas (nitrogen or Argon) at 2–8 °C may also suggest its stability and potential bioavailability.

Result of Action

As a cinnamate derivative, it may share similar effects with other cinnamates, such as disrupting the integrity of the fungal cell wall and membrane, leading to cell death .

Action Environment

Its storage temperature under inert gas (nitrogen or argon) at 2–8 °c may suggest that temperature and oxygen exposure could potentially affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(4-bromomethyl)cinnamate can be synthesized from 4-methylcinnamic acid. The process involves bromination of the methyl group on the phenyl ring to introduce the bromomethyl group . The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

methyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,8H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRCGGBALFGALF-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946-99-6, 88738-86-7
Record name 2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl (E)-4-(Bromomethyl)cinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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